Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate
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Overview
Description
Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring. This intermediate is then further reacted with various reagents to introduce the bromo and methoxy substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with similar biological activities.
Benzoxazole: Another heterocyclic compound with comparable properties.
Thiazole: A related compound with diverse biological activities
Uniqueness
Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a benzothiazole core with bromo and methoxy groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H14BrNO3S2 |
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Molecular Weight |
424.3 g/mol |
IUPAC Name |
methyl 2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3-bromo-6-methoxybenzoate |
InChI |
InChI=1S/C17H14BrNO3S2/c1-21-13-8-7-11(18)10(15(13)16(20)22-2)9-23-17-19-12-5-3-4-6-14(12)24-17/h3-8H,9H2,1-2H3 |
InChI Key |
HAURZZBTQJFUBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)CSC2=NC3=CC=CC=C3S2)C(=O)OC |
Origin of Product |
United States |
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